4-cyano-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide
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Overview
Description
4-cyano-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a cyano group, a thiadiazole ring, a piperidine ring, and a benzene sulfonamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with an appropriate nitrile or carboxylic acid derivative under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be introduced through a cyclization reaction involving a suitable amine and a dihaloalkane.
Coupling Reactions: The thiadiazole and piperidine intermediates are then coupled with a benzene sulfonamide derivative through nucleophilic substitution reactions, often using a base such as triethylamine.
Introduction of the Cyano Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium hydride, triethylamine, and various halides are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
4-cyano-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 4-cyano-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Piperidine Derivatives: Compounds with a piperidine ring are known for their pharmacological properties and are used in various therapeutic applications.
Benzene Sulfonamide Derivatives: These compounds are widely studied for their antimicrobial and anticancer activities.
Uniqueness
4-cyano-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-cyano-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S2/c15-9-11-1-3-13(4-2-11)23(20,21)18-12-5-7-19(8-6-12)14-10-16-22-17-14/h1-4,10,12,18H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWLLOZRXYPDKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC=C(C=C2)C#N)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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